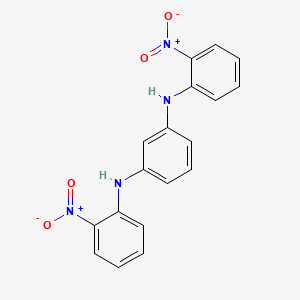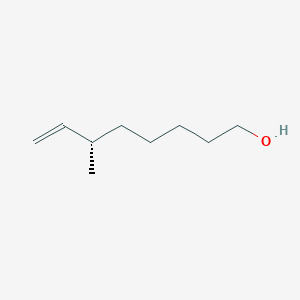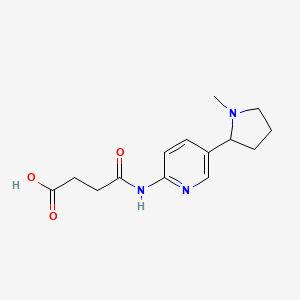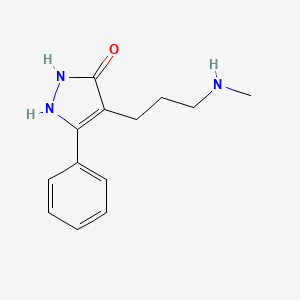![molecular formula C13H8N4O2 B12609181 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-65-5](/img/structure/B12609181.png)
4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile is a compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds have garnered significant interest due to their diverse biological activities, particularly as inhibitors of protein kinases, which are crucial enzymes in cellular signaling processes .
Preparation Methods
The synthesis of 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying protein kinase functions and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, such as VEGFR2 and Tie-2. These kinases play a vital role in cell growth, differentiation, and migration. By binding to the active site of these enzymes, 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile prevents their phosphorylation activity, thereby disrupting downstream signaling pathways involved in tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but may differ in their specific biological activities and target selectivity. For instance, pyrazolo[3,4-d]pyrimidines and quinazolines are also known for their kinase inhibitory properties but may have different efficacy and safety profiles .
Properties
CAS No. |
918340-65-5 |
|---|---|
Molecular Formula |
C13H8N4O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-(furo[2,3-d]pyrimidin-4-ylamino)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H8N4O2/c14-6-8-1-2-9(5-11(8)18)17-12-10-3-4-19-13(10)16-7-15-12/h1-5,7,18H,(H,15,16,17) |
InChI Key |
BDURCSMIYDCHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=COC3=NC=N2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)



![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
